molecular formula C12H9N3O B042276 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one CAS No. 885-70-1

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one

Cat. No. B042276
CAS RN: 885-70-1
M. Wt: 211.22 g/mol
InChI Key: MIRBIZDDMSFTKY-UHFFFAOYSA-N
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Description

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one is a chemical compound with the CAS Number: 885-70-1 and a molecular weight of 211.22 . It is used in the synthesis of fluorescent pirenzepine derivatives, which are potential bitopic ligands of the Human M1 Muscarinic receptor .


Synthesis Analysis

A series of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one derivatives containing the succinamide skeleton has been synthesized . These derivatives have been evaluated for M1, M2, and M3 muscarinic receptor binding affinities (in vitro) and M2 and M3 muscarinic receptor antagonistic activities (in vivo) .


Molecular Structure Analysis

The seven-membered ring of 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one adopts a boat conformation. The dihedral angle between the planes of the aromatic rings is 41.51 . In the crystal, molecules are linked into [001] chains of alternating inversion dimers formed by pairs of N—H O hydrogen bonds and pairs of N—H N hydrogen bonds .


Chemical Reactions Analysis

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one can be used in the synthesis of fluorescent pirenzepine derivatives . These derivatives are potential bitopic ligands of the Human M1 Muscarinic receptor .


Physical And Chemical Properties Analysis

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Fluorescent Probes Development

Researchers use 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one in the synthesis of fluorescent pirenzepine derivatives . These derivatives are studied as potential bitopic ligands for the Human M1 Muscarinic receptor, which is significant in developing diagnostic tools and therapeutic agents.

Mechanism of Action

Target of Action

The primary target of 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one is the Human M1 Muscarinic receptor . This receptor plays a crucial role in mediating the actions of the neurotransmitter acetylcholine in the peripheral and central nervous system.

Mode of Action

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one interacts with its target, the Human M1 Muscarinic receptor, as a potential bitopic ligand . Bitopic ligands are capable of simultaneously binding to both the orthosteric site and an allosteric site on the receptor, which can result in enhanced receptor modulation and selectivity.

Result of Action

The molecular and cellular effects of 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one’s action are related to its modulation of the Human M1 Muscarinic receptor. By acting as a bitopic ligand, it can potentially enhance the receptor’s modulation, leading to changes in cholinergic signaling .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRBIZDDMSFTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237083
Record name LS 75
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one

CAS RN

885-70-1
Record name 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LS 75
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Record name LS 75
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.768
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is the structural significance of 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one?

A1: 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one is a heterocyclic compound characterized by a seven-membered ring fused to two aromatic rings. [] This compound exhibits a unique conformation where the seven-membered ring adopts a boat conformation, and the two aromatic rings are non-planar with a dihedral angle of 41.51° between them. [] This specific spatial arrangement, stabilized by intramolecular N—H⋯O and N—H⋯N hydrogen bonds, could be crucial for potential biological activity and interactions with target molecules.

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